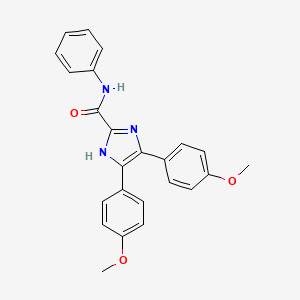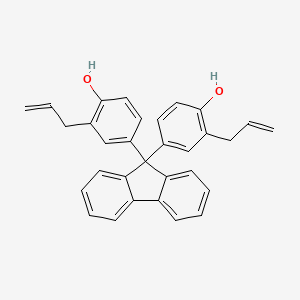![molecular formula C13H19Cl2NO3 B14289146 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol CAS No. 116397-84-3](/img/structure/B14289146.png)
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and two chlorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and hydroxypropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group but different functional groups on the phenol ring.
Terbutaline: Another bronchodilator with structural similarities, including the tert-butylamino group and hydroxypropoxy group.
Adrenaline: A naturally occurring hormone with a similar core structure but different substituents.
Uniqueness
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .
Properties
CAS No. |
116397-84-3 |
|---|---|
Molecular Formula |
C13H19Cl2NO3 |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol |
InChI |
InChI=1S/C13H19Cl2NO3/c1-13(2,3)16-6-9(17)7-19-11-5-8(14)4-10(18)12(11)15/h4-5,9,16-18H,6-7H2,1-3H3 |
InChI Key |
PQHYUPYLKJCCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC(=CC(=C1Cl)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


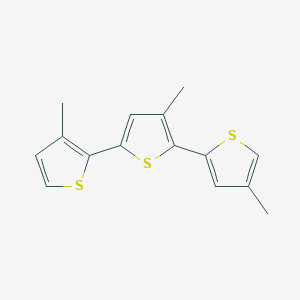
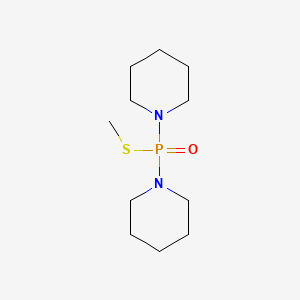

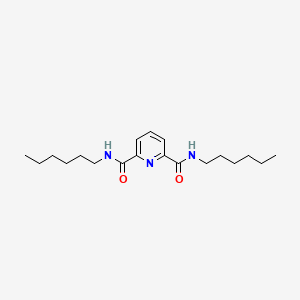
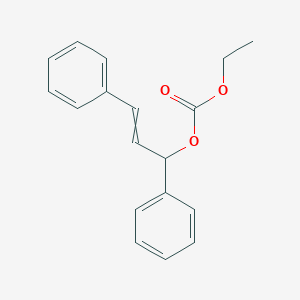

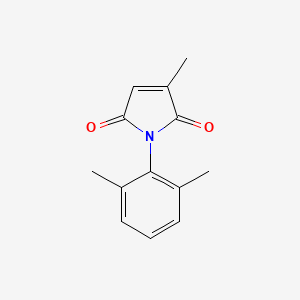
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
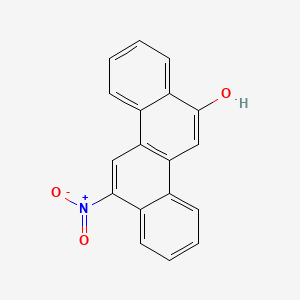
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
